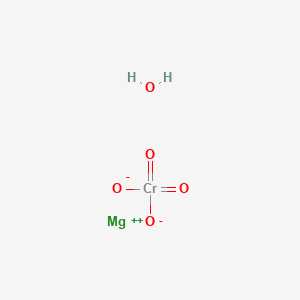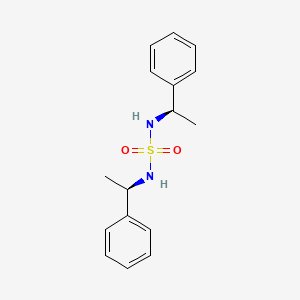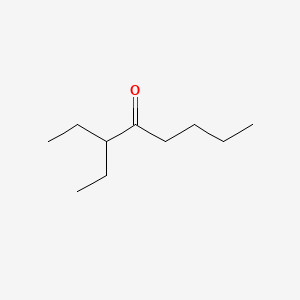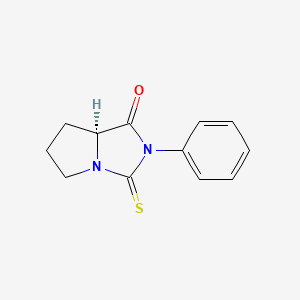
magnesium;dioxido(dioxo)chromium;hydrate
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium chromate hydrate can be synthesized through the reaction of magnesium salts with chromate salts in an aqueous solution. The reaction typically involves mixing a solution of magnesium chloride (MgCl2) with a solution of sodium chromate (Na2CrO4) under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain magnesium chromate hydrate .
Industrial Production Methods
Industrial production of magnesium chromate hydrate follows similar principles but on a larger scale. The process involves the use of industrial-grade magnesium and chromate salts, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chromate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain chemical reactions.
Reduction: Under specific conditions, it can be reduced to form other chromium compounds.
Substitution: It can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with magnesium chromate hydrate include reducing agents like hydrogen gas (H2) and sodium borohydride (NaBH4), as well as oxidizing agents like potassium permanganate (KMnO4). Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving magnesium chromate hydrate include various chromium oxides and hydroxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Magnesium chromate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in areas where chromium compounds have shown therapeutic promise.
Industry: It is used in industrial processes, including as a corrosion inhibitor and in the production of pigments and dyes
Mécanisme D'action
The mechanism of action of magnesium chromate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially affecting their function. In industrial applications, its mechanism of action often involves its oxidative properties, which can be harnessed for various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chromate heptahydrate (MgCrO4·7H2O): Similar in composition but with a different hydration state.
Magnesium chloride (MgCl2): Used in similar industrial applications but lacks the oxidative properties of magnesium chromate hydrate.
Magnesium sulfate (MgSO4): Commonly used in agriculture and medicine but does not share the same chemical reactivity as magnesium chromate hydrate.
Uniqueness
Magnesium chromate hydrate is unique due to its combination of magnesium and chromate ions, which confer specific chemical properties such as its oxidative potential and its ability to participate in a variety of chemical reactions. This makes it particularly valuable in both research and industrial applications.
Propriétés
IUPAC Name |
magnesium;dioxido(dioxo)chromium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mg.H2O.4O/h;;1H2;;;;/q;+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDANDPWLRGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Cr](=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2MgO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333684 | |
| Record name | Magnesium chromate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23371-94-0 | |
| Record name | Magnesium chromate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23371-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















